molecular formula C16H16N2O2 B14316033 Ethyl 2-benzylidene-1-phenylhydrazine-1-carboxylate CAS No. 111709-02-5

Ethyl 2-benzylidene-1-phenylhydrazine-1-carboxylate

Cat. No.: B14316033
CAS No.: 111709-02-5
M. Wt: 268.31 g/mol
InChI Key: LKVPIGQXRQGXRM-UHFFFAOYSA-N
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Description

Ethyl 2-benzylidene-1-phenylhydrazine-1-carboxylate is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with the nitrogen atom bonded to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-benzylidene-1-phenylhydrazine-1-carboxylate typically involves the condensation reaction between ethyl 2-formylbenzoate and phenylhydrazine. The reaction is usually carried out in an ethanol solvent with the presence of an acid catalyst, such as glacial acetic acid, under reflux conditions for several hours . The progress of the reaction can be monitored using thin-layer chromatography (TLC).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-benzylidene-1-phenylhydrazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Ethyl 2-benzylidene-1-phenylhydrazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-benzylidene-1-phenylhydrazine-1-carboxylate involves its interaction with molecular targets, such as enzymes and receptors. The hydrazone moiety can form stable complexes with metal ions, which can inhibit enzyme activity or alter receptor function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-benzylidene-1-phenylhydrazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the hydrazone and ester functionalities allows for diverse chemical modifications and applications.

Properties

CAS No.

111709-02-5

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

ethyl N-(benzylideneamino)-N-phenylcarbamate

InChI

InChI=1S/C16H16N2O2/c1-2-20-16(19)18(15-11-7-4-8-12-15)17-13-14-9-5-3-6-10-14/h3-13H,2H2,1H3

InChI Key

LKVPIGQXRQGXRM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(C1=CC=CC=C1)N=CC2=CC=CC=C2

Origin of Product

United States

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